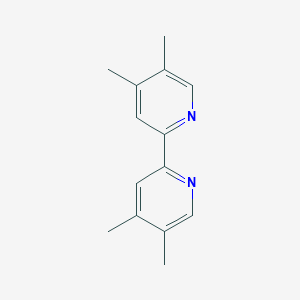

4,4',5,5'-Tetramethyl-2,2'-bipyridine

Übersicht

Beschreibung

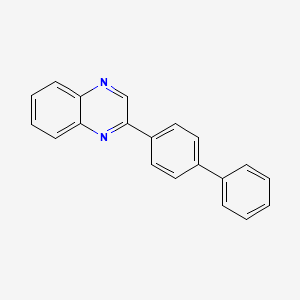

4,4’,5,5’-Tetramethyl-2,2’-bipyridine is a chemical compound with the molecular formula C14H16N2 . It is used as a versatile ligand for synthesizing COFs and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .

Synthesis Analysis

The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been reported in various studies. For instance, it has been used in the synthesis of a new copper (i) complex, [Cu (tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid), which has been applied to solar cells .Molecular Structure Analysis

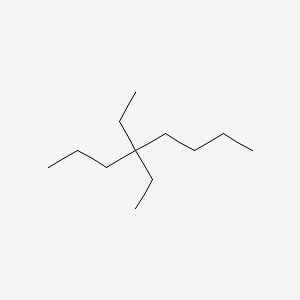

The molecular structure of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine consists of two pyridine rings connected at the 2 and 2’ positions, with methyl groups attached at the 4, 4’, 5, and 5’ positions .Chemical Reactions Analysis

4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine include a molecular weight of 212.29 g/mol . It is also known to perform well in ambient light, making it suitable for use in dye-sensitized solar cells .Wissenschaftliche Forschungsanwendungen

Coordination Complexes in Inorganic Chemistry

4,4',5,5'-Tetramethyl-2,2'-bipyridine serves as a crucial component in the formation of various coordination complexes. For example, it has been employed in the synthesis of silver coordination complexes, where its ability to chelate and connect metal centers facilitates the construction of diverse coordinative structures with varying geometries (Hung-Low & Klausmeyer, 2008).

Application in Disease Treatment Research

This compound has been explored as a chemical scaffold for designing new transthyretin (TTR) fibrillogenesis inhibitors. Such inhibitors are significant in the treatment of diseases like amyloidosis. The iodinated 4,4'-bipyridine core demonstrated potential in inhibiting amyloid fibril formation, showing the versatility of this compound derivatives in medicinal chemistry (Dessì et al., 2020).

Role in Material Science and Technology

Mono- and di-quaternized derivatives of 4,4'-bipyridine, including this compound, are employed in various applications spanning research and technology. Their redox activity and electrochromic properties are particularly exploited, leading to the development of multifunctional chromic materials and compounds (Papadakis, 2019).

Development of Luminescent Compounds

This compound is instrumental in the development of luminescent compounds. Its role in the creation of heteroleptic ruthenium(II) complexes has been studied, with findings indicating that the substituents on the bipyridine ligand influence the emission intensities of these complexes (Yang et al., 2001).

Involvement in Hydrogen Bonding Studies

The compound is used in studying hydrogen bonding in liquid crystal formation. In mixtures with other compounds, its role in the stabilization of layered structures through hydrogen bonding has been explored, contributing to a better understanding of molecular interactions in liquid crystals (Martinez-Felipe et al., 2016).

Wirkmechanismus

Target of Action

It’s known to interact with metal ions, particularly nickel (ni) and copper (cu), forming complexes .

Mode of Action

The compound interacts with its targets through ligand exchange reactions. For instance, in a study involving nickel, it was found that Me2bpy participates in ligand exchange reactions with nickel complexes in both THF and DMF solutions .

Pharmacokinetics

Its molecular weight is 212.29 g/mol, which typically allows for good absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Me2bpy. For instance, the rate of ligand exchange reactions involving Me2bpy and nickel complexes was found to be dependent on the solvent used, with different kinetics observed in THF and DMF .

Zukünftige Richtungen

The future directions of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine research are promising. Its use in dye-sensitized solar cells for efficient power generation under ambient lighting is of great practical interest, as it can serve as an electric power source for portable electronics and devices for wireless sensor networks or the Internet of Things .

Eigenschaften

IUPAC Name |

2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCNVVQFRWNXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361489 | |

| Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1762-35-2 | |

| Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)